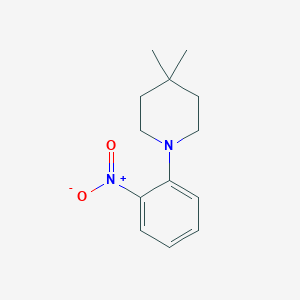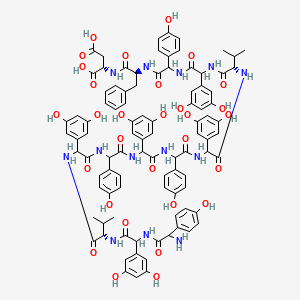
3-(3-(5-Bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxamido)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(5-Bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxamido)benzoic acid is a complex organic compound that features a unique combination of functional groups, including a bromothiophene, a pyrazole, and a benzoic acid moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(5-Bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxamido)benzoic acid typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes the selection of appropriate solvents, temperatures, and catalysts to ensure efficient and scalable synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-(5-Bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
3-(3-(5-Bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxamido)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(3-(5-Bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
3-(5-Bromothiophen-2-yl)-1-phenylprop-2-en-1-ones: These compounds share a similar bromothiophene moiety and are known for their biological activities.
1,3,6,8-Tetrakis(p-benzoic acid)pyrene: This compound features a benzoic acid moiety and is used in the synthesis of metal-organic frameworks.
Uniqueness
3-(3-(5-Bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxamido)benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activities. This makes it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C21H14BrN3O3S |
|---|---|
Peso molecular |
468.3 g/mol |
Nombre IUPAC |
3-[[3-(5-bromothiophen-2-yl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C21H14BrN3O3S/c22-18-10-9-17(29-18)19-16(12-25(24-19)15-7-2-1-3-8-15)20(26)23-14-6-4-5-13(11-14)21(27)28/h1-12H,(H,23,26)(H,27,28) |
Clave InChI |
HQCXZZKJWJSRCX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(S3)Br)C(=O)NC4=CC=CC(=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Cyclopropylmethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719091.png)
![5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride](/img/structure/B13719097.png)






![Isopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13719149.png)



